molecular formula C24H48O3 B14722884 Octadecanoic acid, 12-hydroxy-, hexyl ester CAS No. 6030-16-6

Octadecanoic acid, 12-hydroxy-, hexyl ester

Cat. No.: B14722884
CAS No.: 6030-16-6
M. Wt: 384.6 g/mol
InChI Key: GCSHABMPHFMMAT-UHFFFAOYSA-N
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Description

Octadecanoic acid, 12-hydroxy-, hexyl ester: is a chemical compound with the molecular formula C24H48O3 and a molecular weight of 384.63612 . It is also known by other names such as Hexyl stearate and Hexyl octadecanoate . This compound is a type of ester derived from octadecanoic acid (stearic acid) and hexanol, and it is commonly used in various industrial and scientific applications.

Properties

CAS No.

6030-16-6

Molecular Formula

C24H48O3

Molecular Weight

384.6 g/mol

IUPAC Name

hexyl 12-hydroxyoctadecanoate

InChI

InChI=1S/C24H48O3/c1-3-5-7-15-19-23(25)20-16-13-11-9-10-12-14-17-21-24(26)27-22-18-8-6-4-2/h23,25H,3-22H2,1-2H3

InChI Key

GCSHABMPHFMMAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadecanoic acid, 12-hydroxy-, hexyl ester typically involves the esterification of octadecanoic acid with hexanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Octadecanoic acid, 12-hydroxy-, hexyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Octadecanoic acid and hexanol.

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or other reduced forms.

Mechanism of Action

The mechanism of action of octadecanoic acid, 12-hydroxy-, hexyl ester involves its interaction with lipid membranes and proteins. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: Octadecanoic acid, 12-hydroxy-, hexyl ester is unique due to the presence of both a long-chain fatty acid and a hydroxyl group at the 12th position, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with lipid membranes and proteins .

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